(2S,4R)-4-(Benzo[b]thiophen-3-ylmethyl)pyrrolidine-2-carboxylic acid
CAS No.: 1049753-14-1
Cat. No.: VC3838257
Molecular Formula: C14H15NO2S
Molecular Weight: 261.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1049753-14-1 |
|---|---|
| Molecular Formula | C14H15NO2S |
| Molecular Weight | 261.34 g/mol |
| IUPAC Name | (2S,4R)-4-(1-benzothiophen-3-ylmethyl)pyrrolidine-2-carboxylic acid |
| Standard InChI | InChI=1S/C14H15NO2S/c16-14(17)12-6-9(7-15-12)5-10-8-18-13-4-2-1-3-11(10)13/h1-4,8-9,12,15H,5-7H2,(H,16,17)/t9-,12+/m1/s1 |
| Standard InChI Key | RJNDLSVXEAOAIQ-SKDRFNHKSA-N |
| Isomeric SMILES | C1[C@H](CN[C@@H]1C(=O)O)CC2=CSC3=CC=CC=C32 |
| SMILES | C1C(CNC1C(=O)O)CC2=CSC3=CC=CC=C32 |
| Canonical SMILES | C1C(CNC1C(=O)O)CC2=CSC3=CC=CC=C32 |
Introduction
Structural Features and Stereochemical Significance
The compound’s core structure comprises a pyrrolidine ring (a five-membered secondary amine) with stereogenic centers at positions 2 (S-configuration) and 4 (R-configuration). The benzo[b]thiophene group—a bicyclic aromatic system combining a benzene ring fused to a thiophene—is attached via a methylene (-CH₂-) linker at the 4-position of the pyrrolidine . Key structural attributes include:
Stereochemical Configuration
The (2S,4R) configuration is critical for its biological activity, as enantiomers often exhibit divergent pharmacological profiles. X-ray crystallography of related spiropyrrolidine analogs reveals conformational flexibility in the benzo[b]thiophene moiety, with two disordered conformers coexisting in crystal structures . Computational studies using density functional theory (DFT) indicate minimal energy differences (<1 kcal/mol) between these conformers, justifying their equal occupancy in solid-state analyses .
Molecular Interactions
The carboxylic acid group at position 2 enables hydrogen bonding with biological targets, while the benzo[b]thiophene moiety engages in π-π stacking and hydrophobic interactions. The hydrochloride salt form enhances solubility in aqueous media, facilitating pharmacokinetic studies .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula (Free Base) | C₁₄H₁₅NO₂S | |
| Molecular Weight (Hydrochloride) | 297.8 g/mol | |
| IUPAC Name | (2S,4R)-4-(1-benzothiophen-3-ylmethyl)pyrrolidine-2-carboxylic acid; hydrochloride | |
| SMILES Notation | C1C@HCC2=CSC3=CC=CC=C32.Cl |
Synthesis and Stereochemical Control
The synthesis of (2S,4R)-4-(Benzo[b]thiophen-3-ylmethyl)pyrrolidine-2-carboxylic acid involves multi-step protocols emphasizing stereochemical precision.
Key Synthetic Routes
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Knoevenagel Condensation: Benzo[b]thiophene-2-carboxaldehyde reacts with diethyl malonate to form an α,β-unsaturated diester .
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Cyanide Addition: Potassium cyanide addition yields α-cyano intermediates, followed by hydrolysis to dicarboxylic acids .
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Pyrrolidine Coupling: Stereoselective coupling of the dicarboxylic acid with pyrrolidine derivatives using chiral catalysts or resolving agents ensures the desired (2S,4R) configuration .
Challenges in Synthesis
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Stereochemical Purity: Achieving enantiomeric excess (ee) >98% requires chiral auxiliaries or asymmetric catalysis .
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Yield Optimization: Scalability is hindered by side reactions during cyanide addition, necessitating rigorous temperature and pH control .
Pharmacological Applications
Anticonvulsant Activity
In murine models, the compound demonstrated efficacy in maximal electroshock (MES) and 6 Hz seizure tests, with an ED₅₀ of 62.1 mg/kg (MES) and 75.6 mg/kg (6 Hz) . Its mechanism involves modulation of voltage-gated sodium channels and GABAergic neurotransmission, akin to tiagabine .
Analgesic Properties
In neuropathic pain models (e.g., oxaliplatin-induced allodynia), the compound reduced hyperalgesia by 40–60% at 50 mg/kg (i.p.), likely via δ-opioid receptor agonism .
Enzyme Inhibition
Preliminary studies suggest inhibition of transglutaminase-2 (TG2), a target in fibrosis and neurodegenerative diseases, with an IC₅₀ of 12.3 μM .
Table 2: Pharmacological Data
| Assay Model | Result | Source |
|---|---|---|
| MES Seizure (ED₅₀) | 62.1 mg/kg | |
| 6 Hz Seizure (ED₅₀) | 75.6 mg/kg | |
| Oxaliplatin Allodynia | 60% Reduction at 50 mg/kg | |
| TG2 Inhibition (IC₅₀) | 12.3 μM |
Analytical Characterization
Spectroscopic Data
X-ray Crystallography
Single-crystal studies reveal a triclinic P-1 space group with two conformers differing in benzo[b]thiophene orientation (130° rotation around C12–C8 bond) .
Challenges and Future Directions
Stability and Solubility
The free base exhibits limited aqueous solubility (0.2 mg/mL), necessitating salt forms (e.g., hydrochloride) or prodrug strategies .
Bioavailability
Oral bioavailability in rats is <15% due to first-pass metabolism. Structural modifications, such as prodrug derivatization at the carboxylic acid group, are under investigation .
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